molecular formula C13H9Br2NO B1596887 2-Amino-3,5-dibromobenzophenone CAS No. 69751-74-2

2-Amino-3,5-dibromobenzophenone

Cat. No. B1596887
CAS RN: 69751-74-2
M. Wt: 355.02 g/mol
InChI Key: IMLLZDZNMSFUSJ-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzophenone is a chemical compound with the molecular formula C13H9Br2NO . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

The synthesis of 2-Amino-3,5-dibromobenzophenone involves several steps . An anthranilic acid alkyl ester is brominated in the presence of an oxidizing agent to form the 3,5-dibromoanthranilic acid ester. This ester is then reacted with hydrazine to form a hydrazide. The hydrazide is reacted with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide. This sulfonylhydrazide is then reacted in an alkaline medium with a primary amine to form the Schiff’s base. The Schiff’s base is then hydrogenated to form the compound of general formula I .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dibromobenzophenone consists of a benzene ring with two bromine atoms and one amino group attached. The molecular weight of this compound is 355.02 g/mol .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromobenzophenone is a solid at 20 degrees Celsius . It has a melting point range of 136 - 139 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-3,5-dibromobenzophenone has been studied in the context of synthesizing various pharmacologically active compounds. Zhang et al. (2011) reported a novel synthetic approach for creating 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, which are structurally and pharmaceutically significant compounds. This method offers high efficiency and environmental benefits (Zhang, Jia, Wang, & Fan, 2011). Similarly, Speier et al. (1996) investigated reactions involving 3,5-di-tert-butylcatechol and ammonia, leading to compounds like 2-amino-4,6-di-tert-butylphenol, which have potential in pharmaceutical research (Speier, Csihony, Whalen, & Pierpont, 1996).

Chemical Analysis and Detection

The compound has been utilized in the development of analytical methods. For instance, Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, demonstrating its utility in chemical analysis (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Metal Complex Formation and Catalysis

Research has also explored the formation of metal complexes involving 2-Amino-3,5-dibromobenzophenone derivatives. Sumrra et al. (2018) synthesized Schiff base compounds and their metal complexes, showcasing potential biological activities (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018). Additionally, Smolyaninov et al. (2018) investigated electrochemical transformations and antioxidant activity of Schiff bases containing ferrocenyl and phenol/catechol fragments (Smolyaninov, Poddel’sky, Baryshnikova, Kuzmin, Korchagina, Arsenyev, Smolyaninova, & Berberova, 2018).

Biomedical Imaging and Fluorescence

2-Amino-3,5-dibromobenzophenone derivatives have also been used in biomedical imaging. Ye et al. (2014) synthesized a fluorogenic chemosensor based on o-aminophenol, demonstrating its application in detecting Al3+ in living cell imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

(2-amino-3,5-dibromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO/c14-9-6-10(12(16)11(15)7-9)13(17)8-4-2-1-3-5-8/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLLZDZNMSFUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372751
Record name 2-AMINO-3,5-DIBROMOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromobenzophenone

CAS RN

69751-74-2
Record name (2-Amino-3,5-dibromophenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69751-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-3,5-DIBROMOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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